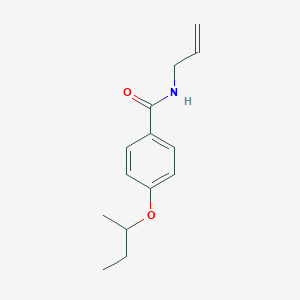![molecular formula C18H20N2O3 B268341 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of non-selective nicotinic acetylcholine receptor antagonists. It has been widely used in scientific research for its unique mechanism of action and physiological effects.
Mécanisme D'action
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide acts as a non-selective antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems. By blocking the action of acetylcholine at these receptors, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide reduces the excitatory effects of nicotine on the nervous system, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the rewarding effects of nicotine, decreasing the release of dopamine in the brain, and reducing the symptoms of depression and anxiety. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its unique mechanism of action as a non-selective nicotinic receptor antagonist. This allows researchers to selectively target the effects of nicotine on the nervous system, without affecting other neurotransmitter systems. However, one limitation of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, including investigating its potential therapeutic applications for cognitive impairment, depression, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects on the nervous system, as well as to develop more selective and less toxic nicotinic receptor antagonists. Finally, the potential use of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in combination with other drugs or therapies should be explored, to determine whether it can enhance their therapeutic efficacy.
Méthodes De Synthèse
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-methoxyethyl)-4-aminobenzamide. The resulting product is then treated with acetic anhydride to obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been widely used in scientific research as a non-selective nicotinic acetylcholine receptor antagonist. It has been used to study the role of nicotinic receptors in various physiological and pathological conditions, such as addiction, depression, and cognitive impairment. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been used to study the effects of nicotine on the brain and behavior, as well as to investigate the potential therapeutic applications of nicotinic receptor antagonists.
Propriétés
Nom du produit |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-3-5-15(12-13)18(22)20-16-8-6-14(7-9-16)17(21)19-10-11-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
LQRNEBUIJPYIAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)


![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)